molecular formula C11H8N2O B1329768 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- CAS No. 69581-16-4

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

Cat. No. B1329768
Key on ui cas rn: 69581-16-4
M. Wt: 184.19 g/mol
InChI Key: HKIUVNSTQVQDJT-UHFFFAOYSA-N
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Patent
US04755511

Procedure details

By a method similar to that described in Preparation 3, 1-indanone was treated with glyoxylic acid monohydrate and hydrazine hydrate to give [5H]-indeno[1,2-c]pyridazin-3[2H]-one, m.p. 295° (from glacial acetic acid); ν(Nujol mull), 3300-2000, 1660, 1618, 1565 and 738 cm-1 ; δ-(DMSO-d6) 3.95 (2H,s,5-H2), 6.92 (1H,m,4-H), 7.46 (3H,m,6,7,8-H), 7.73 (1H,m,9-H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.O.[C:12]([OH:16])(=O)[CH:13]=O.O.[NH2:18][NH2:19]>C(O)(=O)C>[N:18]1[NH:19][C:12](=[O:16])[CH:13]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]=12 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1NC(C=C2C1C1=CC=CC=C1C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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